
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, inflammation, and fever. It was first synthesized in the 1960s by Ciba-Geigy, a Swiss pharmaceutical company, and has since become one of the most commonly prescribed drugs worldwide. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
Wirkmechanismus
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide reduces inflammation and pain in the body.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has been shown to decrease the expression of adhesion molecules, which play a key role in the inflammatory response. These effects contribute to the anti-inflammatory and analgesic properties of N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. In addition, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for studying inflammation and pain. However, N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide also has some limitations. It has been shown to have variable effects in different animal models, which can make it difficult to interpret results. In addition, its effects on the immune system can be complex and may require careful consideration in experimental design.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide. One area of interest is the potential use of N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide in cancer treatment. Studies have shown that N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide can inhibit the growth of certain types of cancer cells, and there is interest in exploring its use in combination with other cancer therapies. Another area of interest is the development of new formulations of N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide that can improve its bioavailability and reduce side effects. Finally, there is interest in exploring the potential use of N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide in the treatment of chronic pain conditions, such as fibromyalgia and neuropathic pain.
Synthesemethoden
The synthesis of N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide involves a multi-step process that begins with the reaction of 3,5-dichlorophenyl acetic acid with thionyl chloride to form 3,5-dichlorophenyl acetyl chloride. This intermediate is then reacted with 2-amino-cyclohexanone to form the corresponding amide. The final step involves the addition of acetic anhydride to the amide to form N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. In addition, N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(3,5-dichloroanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-11-6-12(17)8-13(7-11)19-14(20)9-18-15(21)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZVIDCZAAUICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

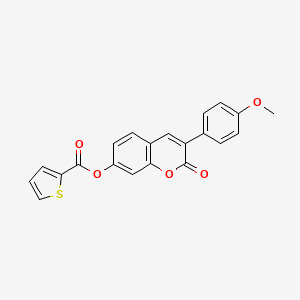
![8-(4-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703702.png)
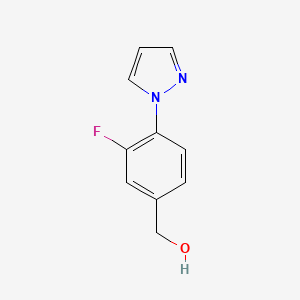
![N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2703704.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2703708.png)

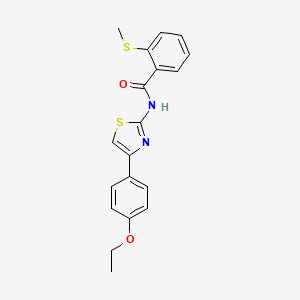
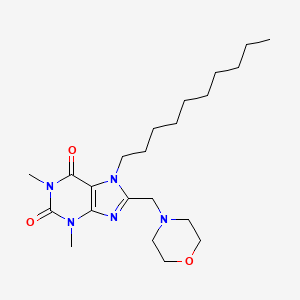
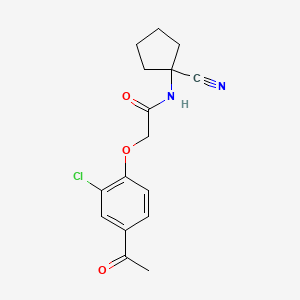
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2703715.png)
![1-(2-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703718.png)
![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)
![N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2703720.png)